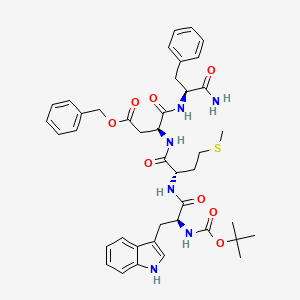
Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human) is a useful research compound. Its molecular formula is C41H50N6O8S and its molecular weight is 786.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Boc-(Asp(OBzl)16)-Gastrin I (13-17) is a synthetic peptide analog of the human gastrin hormone, which plays a critical role in the regulation of gastric acid secretion and has implications in gastric physiology and pathology. This article delves into its biological activity, including metabolism, pharmacodynamics, and potential therapeutic applications.
Overview of Gastrin
Gastrin is a peptide hormone produced by G cells in the stomach lining. It stimulates gastric acid secretion and promotes gastric motility. The structure of gastrin consists of a C-terminal pentapeptide essential for its biological activity, which is modified in various analogs to enhance stability and potency.
Structure and Properties
Chemical Structure :
- Sequence : Boc-Gly-Trp-Met-Asp(OBzl)-Phe-NH2
- Molecular Weight : 846.02 g/mol
- Molecular Formula : C43H55N7O9S
- Purity : > 95%
- Form : Lyophilized powder
| Property | Value |
|---|---|
| Sequence (One Letter) | Boc-GWMD(OBzl)F-NH2 |
| Storage Temperature | -20°C |
| Shipping Conditions | Ice bag |
Metabolism and Pharmacokinetics
The metabolism of gastrin peptides, including Boc-(Asp(OBzl)16)-Gastrin I (13-17), involves enzymatic degradation primarily in the gastrointestinal tract. Studies have shown that the N-terminal fragments of gastrin can influence acid secretion without altering basal levels significantly. For instance, the infusion of gastrin fragments did not change basal acid secretion but did affect stimulated acid output under certain conditions .
Boc-(Asp(OBzl)16)-Gastrin I (13-17) exerts its effects through specific interactions with the cholecystokinin B (CCK-B) receptor, which mediates gastric acid secretion. The analog's modifications enhance its stability against enzymatic degradation, potentially increasing its bioavailability and efficacy compared to natural gastrin .
Case Studies
-
Gastric Carcinogenesis :
A study highlighted that gastrin can induce apoptosis in gastric epithelial cells, contributing to gastric carcinogenesis. In animal models infused with gastrin, there was an observable increase in apoptotic markers, suggesting that elevated gastrin levels could lead to altered cell survival pathways . -
Gastric Acid Secretion :
Infusion studies demonstrated that while basal acid secretion remained unchanged with low doses of gastrin fragments, higher concentrations significantly increased acid output. This suggests a dose-dependent response that could be leveraged therapeutically .
Research Findings
Recent research underscores the importance of gastrin analogs in therapeutic contexts:
- Therapeutic Applications : Gastrin analogs like Boc-(Asp(OBzl)16)-Gastrin I (13-17) are being explored for their potential to enhance gastric mucosal defense mechanisms and treat conditions like peptic ulcers.
- Biophysical Interactions : Studies on drug-membrane interactions have shown that modifications in peptide structure can influence their interaction with cell membranes, impacting their therapeutic efficacy against pathogens like Helicobacter pylori .
Properties
IUPAC Name |
benzyl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50N6O8S/c1-41(2,3)55-40(53)47-33(22-28-24-43-30-18-12-11-17-29(28)30)38(51)44-31(19-20-56-4)37(50)46-34(23-35(48)54-25-27-15-9-6-10-16-27)39(52)45-32(36(42)49)21-26-13-7-5-8-14-26/h5-18,24,31-34,43H,19-23,25H2,1-4H3,(H2,42,49)(H,44,51)(H,45,52)(H,46,50)(H,47,53)/t31-,32-,33-,34-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQICQGUHVCFQAZ-CUPIEXAXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)OCC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)OCC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50N6O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














